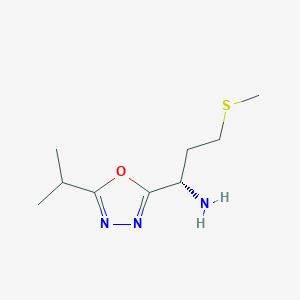
R-1-BOC-3-amino piperidine citric acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-1-BOC-3-amino piperidine citric acid salt: is a chemical compound with the molecular formula C16H28N2O9 and a molecular weight of 392.40152 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used as a precursor in the synthesis of various pharmaceuticals and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of R-1-BOC-3-amino piperidine citric acid salt typically involves the protection of the amino group in piperidine with a tert-butoxycarbonyl (BOC) group. One common method involves the following steps :
Starting Material: N-Cbz-3-piperidine carboxylic acid is dissolved in methyl alcohol and heated with stirring to 40-50°C.
Addition of Reagent: Slowly add the methanol solution of R-phenylethylamine at the same temperature.
Isolation: After the reaction, the mixture is cooled, and the product is isolated by filtration and drying.
Purification: The product is further purified by recrystallization from ethanol.
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
R-1-BOC-3-amino piperidine citric acid salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols, using reducing agents.
Substitution: The compound can undergo substitution reactions where the BOC group is replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium borohydride
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Various acids and bases
Major Products Formed:
The major products formed from these reactions include amides, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry:
R-1-BOC-3-amino piperidine citric acid salt is used as a precursor in the synthesis of dipeptidyl peptidase IV inhibitors, which are important in the treatment of diabetes . It is also used in the preparation of benzoxazepine derivatives, which are potent inhibitors of CBP/P300 bromodomains .
Biology and Medicine:
In biological and medical research, the compound is used to study enzyme inhibition and protein interactions. It serves as a building block for the development of new therapeutic agents .
Industry:
In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of R-1-BOC-3-amino piperidine citric acid salt involves its interaction with specific molecular targets. For example, as a precursor for dipeptidyl peptidase IV inhibitors, it helps inhibit the enzyme’s activity, leading to increased insulin secretion and improved blood glucose control . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function .
Comparison with Similar Compounds
- R-1-BOC-3-piperidinamine
- tert-Butyl ®-3-amino-1-piperidinecarboxylate
- ®-3-(Boc-amino)piperidine
Uniqueness:
R-1-BOC-3-amino piperidine citric acid salt is unique due to its specific combination of the BOC-protected amino group and the citric acid salt form. This combination enhances its solubility and stability, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
1253790-41-8 |
|---|---|
Molecular Formula |
C16H28N2O9 |
Molecular Weight |
392.40 g/mol |
IUPAC Name |
tert-butyl (3R)-3-aminopiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H20N2O2.C6H8O7/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,4-7,11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t8-;/m1./s1 |
InChI Key |
WCTRRISCELZOPR-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















